molecular formula C9H10N2O3 B3274029 N,3-dimethyl-2-nitrobenzamide CAS No. 600126-70-3

N,3-dimethyl-2-nitrobenzamide

Cat. No. B3274029
CAS RN: 600126-70-3
M. Wt: 194.19 g/mol
InChI Key: MTRVHOUBSJVKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3-dimethyl-2-nitrobenzamide is a chemical compound with the empirical formula C9H10N2O3 and a molecular weight of 194.19 g/mol . It is a yellow crystalline solid, and its structure consists of a benzene ring substituted with nitro and amide functional groups.


Synthesis Analysis

The synthesis of N,3-dimethyl-2-nitrobenzamide involves the reaction of an appropriate amine (such as dimethylamine) with 2-nitrobenzoyl chloride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound .

Scientific Research Applications

1. Synthesis and Structural Characterization

N,3-dimethyl-2-nitrobenzamide and its derivatives play a pivotal role in the synthesis of complex chemical compounds. For instance, Romero et al. (2013) described the one-pot synthesis of quinazolin-4(3H)-ones from 2-nitrobenzamides using sodium dithionite as a reducing agent, highlighting the versatility of nitrobenzamides in heterocyclic compound synthesis (Romero et al., 2013). Additionally, Arslan et al. (2015) conducted a detailed spectroscopic and structural characterization of p-nitrobenzamide compounds, providing insights into their molecular geometries and vibrational frequencies, critical for understanding their chemical behavior (Arslan et al., 2015).

2. Solubility and Thermodynamics

The solubility and thermodynamic properties of p-nitrobenzamide in various solvents have been extensively studied. Yuan et al. (2019) explored the solubility modeling in co-solvent mixtures, providing valuable data on the interactions of p-nitrobenzamide with different solvents (Yuan et al., 2019). This research is crucial for understanding the solute-solvent interactions, which is fundamental in the field of pharmaceuticals and chemical engineering.

3. Hydrogen Bonding and Molecular Interactions

The nature of hydrogen bonding in nitrobenzamide compounds is a topic of considerable interest. Brela et al. (2012) examined medium strong hydrogen bonding in 2-hydroxy-5-nitrobenzamide using infrared spectroscopy and molecular dynamics simulation, contributing to a better understanding of intra- and intermolecular interactions in these compounds (Brela et al., 2012).

4. Applications in Medicinal Chemistry

N,3-dimethyl-2-nitrobenzamide derivatives have shown potential in medicinal chemistry. For example, Likhosherstov et al. (2014) synthesized a series of nitrobenzamides with antiarrhythmic activity, suggesting their applicability in developing new therapeutics (Likhosherstov et al., 2014).

properties

IUPAC Name

N,3-dimethyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6-4-3-5-7(9(12)10-2)8(6)11(13)14/h3-5H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRVHOUBSJVKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-dimethyl-2-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,3-dimethyl-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N,3-dimethyl-2-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N,3-dimethyl-2-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N,3-dimethyl-2-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N,3-dimethyl-2-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N,3-dimethyl-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.